N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide
Description
N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide (CAS: 878056-75-8, molecular formula: C₂₃H₂₄F₃N₃O₅S, molecular weight: 511.51 g/mol) is a structurally complex indole derivative featuring a sulfanyl-linked carbamoylmethyl group at the indole 3-position and a 4-(trifluoromethoxy)phenyl substituent . Its design integrates pharmacophores common in bioactive molecules, including the indole core (often associated with receptor binding), a trifluoromethoxy group (enhancing lipophilicity and metabolic stability), and a sulfanyl bridge (modulating electronic properties).
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)33-15-21(30)27-16-9-11-17(12-10-16)32-23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQXVCDILRXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Physicochemical Properties
Key Structural Insights :
- Sulfanyl vs.
- Trifluoromethoxy vs. Other Substituents : The 4-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity compared to methoxy or methyl groups, likely improving membrane permeability .
- Indole Substitution Patterns : Analogous compounds with indol-3-yl acetamide backbones (e.g., ) demonstrate the versatility of indole derivatives in drug design, though substitutions at the 1- or 3-position critically modulate target specificity .
Pharmacological and Functional Insights
- Antimalarial Potential: Compounds 32 and 41 were evaluated in pLDH assays (Plasmodium lactate dehydrogenase), a target for antimalarial agents.
- Enzyme Inhibition : The trifluoromethoxy group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methoxy or methyl groups, as seen in COX-2 inhibitors .
- Physicochemical Impact : The target’s higher molecular weight (511.51 vs. ~420–550 g/mol for analogs) may affect bioavailability, necessitating formulation optimization for in vivo efficacy .
Crystallographic and Analytical Data
- Spectroscopic Characterization : Analogous indole derivatives (e.g., ) were analyzed via ¹H-NMR, IR, and MS, with shifts in δ 7–8 ppm (aromatic protons) and carbonyl stretches (~1650 cm⁻¹) typical for acetamide groups .
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